
1,1,1-Trifluoro-3-isocyanopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-isocyanopropane is an organic compound characterized by the presence of trifluoromethyl and isocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-isocyanopropane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-chloropropane with sodium cyanate under controlled conditions. The reaction typically proceeds as follows:
CF3CH2CH2Cl+NaOCN→CF3CH2CH2NCO+NaCl
The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-3-isocyanopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, toluene.
Catalysts: Tertiary amines, organotin compounds.
Major Products Formed:
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-isocyanopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules to study protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 1,1,1-trifluoro-3-isocyanopropane exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Molecular Targets and Pathways:
Nucleophilic Sites: Amines, alcohols, thiols on target molecules.
Pathways: Formation of ureas, carbamates, and thiocarbamates through nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-isocyanopropane can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-iodopropane: Similar in structure but contains an iodine atom instead of an isocyanate group. It is used in different synthetic applications and has distinct reactivity.
1,1,1-Trifluoro-3-chloropropane: Precursor in the synthesis of this compound. It is less reactive and used in different contexts.
1,1,1-Trifluoro-3,3-dimethoxypropane: Contains dimethoxy groups instead of an isocyanate group, leading to different chemical properties and applications.
Uniqueness: The presence of both trifluoromethyl and isocyanate groups in this compound imparts unique reactivity and stability, making it a versatile compound in synthetic organic chemistry and various industrial applications.
Eigenschaften
Molekularformel |
C4H4F3N |
|---|---|
Molekulargewicht |
123.08 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-isocyanopropane |
InChI |
InChI=1S/C4H4F3N/c1-8-3-2-4(5,6)7/h2-3H2 |
InChI-Schlüssel |
FSRQSFQXULPTIC-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



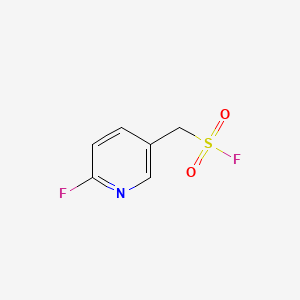


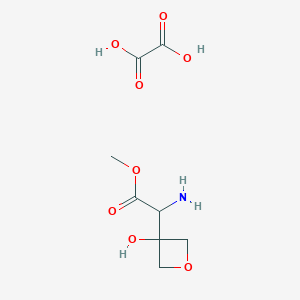
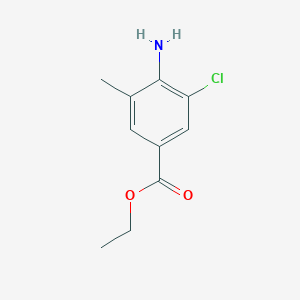
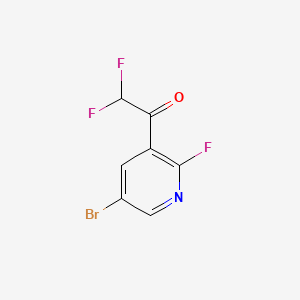
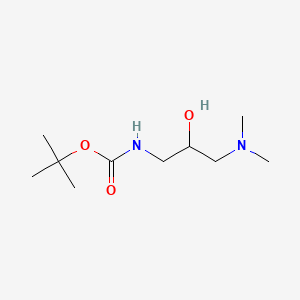



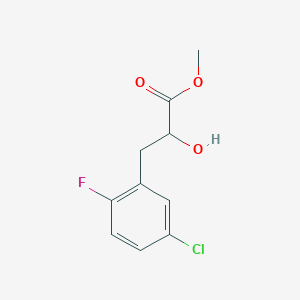
![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
